molecular formula C24H19FN2O5S B2652513 2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866729-76-2

2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2652513
CAS RN: 866729-76-2
M. Wt: 466.48
InChI Key: YZJHSOKZLVJWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorophenyl and methoxyphenyl groups could potentially influence its solubility and reactivity .

Scientific Research Applications

Anti-HIV Activity

The compound’s structure suggests potential antiviral properties. Researchers have synthesized and screened derivatives of this compound for their anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains. These investigations aim to identify novel therapeutic agents that could inhibit viral replication in acutely infected cells .

Multistep Synthesis

The compound’s complex structure makes it an interesting candidate for multistep synthesis. Chemists can explore various synthetic routes to obtain this compound, involving steps such as nitration, conversion from nitro to amine, and bromination. Understanding these synthetic pathways contributes to the broader field of organic chemistry .

Medicinal Chemistry

Given its structural features, this compound may serve as a scaffold for designing new drugs. Medicinal chemists can modify its functional groups to enhance bioactivity, optimize pharmacokinetics, and improve selectivity. Potential applications include targeting specific disease pathways or receptors .

Biological Assays

Researchers can evaluate the compound’s effects on biological systems. In vitro assays can assess its interactions with enzymes, receptors, or cellular components. Additionally, animal studies can provide insights into its pharmacological properties, toxicity, and potential therapeutic applications .

Photophysical Properties

Exploring the compound’s photophysical properties—such as fluorescence, phosphorescence, or photochemical reactivity—can lead to applications in materials science, optoelectronics, or imaging. Researchers investigate its behavior under different light conditions and its potential as a fluorescent probe or sensor .

Computational Chemistry

Computational methods, including molecular modeling and quantum calculations, can predict the compound’s energetics, stability, and reactivity. Researchers use these insights to guide experimental design, optimize synthesis, and understand its behavior in various environments .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with.

properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5S/c1-32-21-9-5-3-7-19(21)26-23(28)15-27-14-22(24(29)18-6-2-4-8-20(18)27)33(30,31)17-12-10-16(25)11-13-17/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJHSOKZLVJWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.